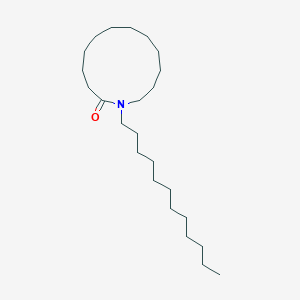![molecular formula C4H10NO3- B14606383 [Bis(2-hydroxyethyl)amino]oxidanide CAS No. 58087-06-2](/img/structure/B14606383.png)
[Bis(2-hydroxyethyl)amino]oxidanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Bis(2-hydroxyethyl)amino]oxidanide is a chemical compound with the molecular formula C4H11NO3 It is known for its unique structure, which includes two hydroxyethyl groups attached to an amino group, and an oxidanide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(2-hydroxyethyl)amino]oxidanide typically involves the reaction of diethanolamine with an oxidizing agent. One common method is to react diethanolamine with hydrogen peroxide under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improves the efficiency of the process. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and yield.
化学反応の分析
Types of Reactions
[Bis(2-hydroxyethyl)amino]oxidanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The hydroxyethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxides, amines, and substituted derivatives of this compound.
科学的研究の応用
[Bis(2-hydroxyethyl)amino]oxidanide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of [Bis(2-hydroxyethyl)amino]oxidanide involves its interaction with various molecular targets. The hydroxyethyl groups can form hydrogen bonds with other molecules, facilitating various biochemical reactions. The oxidanide group can participate in redox reactions, making the compound a potential antioxidant.
類似化合物との比較
Similar Compounds
Diethanolamine: Similar in structure but lacks the oxidanide group.
Triethanolamine: Contains three hydroxyethyl groups attached to an amino group.
Ethanolamine: Contains a single hydroxyethyl group attached to an amino group.
特性
CAS番号 |
58087-06-2 |
|---|---|
分子式 |
C4H10NO3- |
分子量 |
120.13 g/mol |
IUPAC名 |
2-[2-hydroxyethyl(oxido)amino]ethanol |
InChI |
InChI=1S/C4H10NO3/c6-3-1-5(8)2-4-7/h6-7H,1-4H2/q-1 |
InChIキー |
KDECJTUIIXPFRR-UHFFFAOYSA-N |
正規SMILES |
C(CO)N(CCO)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



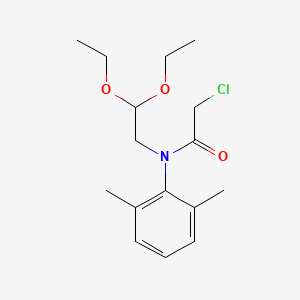

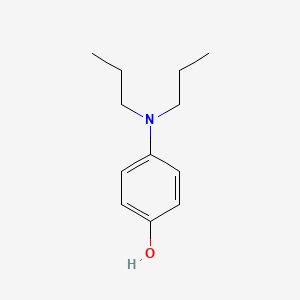
![Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14606334.png)
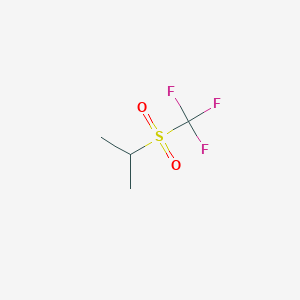
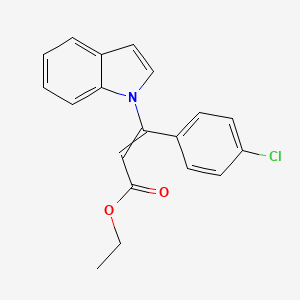
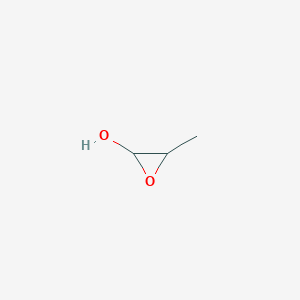
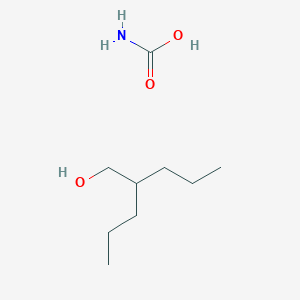

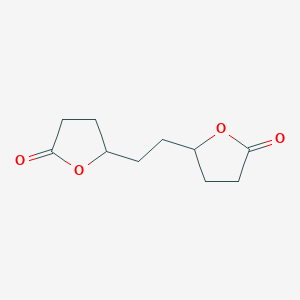
![{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14606386.png)
![1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]-](/img/structure/B14606393.png)
